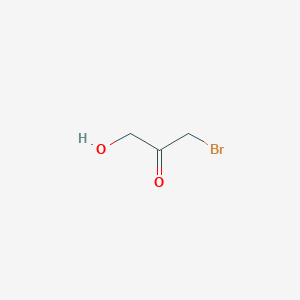

1-Bromo-3-hydroxypropan-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-hydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-1-3(6)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXCJWMUNNDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471592 | |

| Record name | 1-Bromo-3-hydroxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38987-72-3 | |

| Record name | 1-Bromo-3-hydroxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Bromo 3 Hydroxypropan 2 One

Established Synthetic Routes to 1-Bromo-3-hydroxypropan-2-one

The preparation of this compound can be approached through several strategic pathways, primarily involving the introduction of a bromine atom into a hydroxyacetone (B41140) framework or the controlled oxidation of a brominated propanediol (B1597323) precursor.

Preparative Strategies for Halogenated Hydroxyacetone Derivatives

A primary route to α-haloketones involves the direct halogenation of a ketone precursor. In the context of this compound, this would entail the bromination of hydroxyacetone (acetol). The reaction proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

A common laboratory preparation of bromoacetone (B165879) involves the reaction of acetone (B3395972) with bromine in the presence of an acid catalyst. youtube.com A similar principle can be applied to hydroxyacetone. However, the presence of the hydroxyl group introduces challenges related to regioselectivity and potential side reactions, such as oxidation of the alcohol or ether formation.

An alternative approach involves a substitution reaction on a pre-halogenated precursor. For instance, hydroxyacetone can be synthesized from bromoacetone by reaction with aqueous sodium hydroxide. orgsyn.org This suggests that a reverse-type reaction, or a more controlled nucleophilic substitution on a dihalogenated precursor, could potentially yield the target molecule.

A plausible synthetic sequence could start from 1,3-dihydroxyacetone. Regioselective protection of one hydroxyl group, followed by bromination at the alpha position of the ketone and subsequent deprotection, would offer a controlled route.

| Precursor | Reagent(s) | Key Transformation | Potential Product |

| Hydroxyacetone | Br₂, Acid Catalyst | Electrophilic α-bromination | This compound |

| 1,3-Dihydroxyacetone | 1. Protecting Group, 2. Brominating Agent, 3. Deprotection | Regioselective bromination | This compound |

| Bromoacetone | Hydroxylating Agent | Nucleophilic substitution | Hydroxyacetone (intermediate) |

Approaches Involving Controlled Oxidation of Propanediol Precursors

The selective oxidation of a diol precursor offers another strategic avenue to this compound. This approach would start with a brominated propanediol, such as 1-bromo-2,3-propanediol. The key challenge in this methodology is the selective oxidation of the secondary alcohol to a ketone without affecting the primary alcohol or inducing other side reactions.

Studies on the oxidation of 1,2-propanediol have shown that under certain conditions, selective oxidation to form hydroxyacetone can be achieved. cardiff.ac.uk For example, using specific catalysts in the absence of a base can favor the oxidation of the secondary hydroxyl group. cardiff.ac.uk These findings suggest that similar catalytic systems could be explored for the selective oxidation of 1-bromo-2,3-propanediol.

The choice of oxidizing agent is critical for achieving the desired selectivity. Mild oxidizing agents would be required to prevent over-oxidation to carboxylic acids or cleavage of the carbon-carbon bond.

| Precursor | Oxidizing System | Key Transformation | Potential Product |

| 1-Bromo-2,3-propanediol | Selective oxidizing agent (e.g., specific metal catalysts) | Selective oxidation of secondary alcohol | This compound |

| Glycerol | Brominating agent, then selective oxidation | Halogenation and selective oxidation | This compound |

Functional Group Interconversions and Derivatization Strategies

The dual functionality of this compound allows for a rich variety of chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is positioned alpha to a carbonyl group, which significantly enhances its reactivity towards nucleophiles via an S\textsubscript{N}2 mechanism. nih.gov The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the carbon atom more electrophilic. nih.gov

A wide range of nucleophiles can displace the bromide ion, leading to the formation of various substituted hydroxyketones. These reactions are fundamental in constructing more complex molecular architectures.

| Nucleophile | Product Type |

| Amines (R-NH₂) | α-Amino-β-hydroxy ketones |

| Thiolates (R-S⁻) | α-Thio-β-hydroxy ketones |

| Azide (N₃⁻) | α-Azido-β-hydroxy ketones |

| Cyanide (CN⁻) | α-Cyano-β-hydroxy ketones |

Carbonyl Reactivity: Reduction, Condensation, and Addition Reactions

The ketone functionality in this compound is susceptible to a variety of transformations typical of carbonyl compounds.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding a 1-bromo-2,3-propanediol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The reaction with NaBH₄ is generally chemoselective for the carbonyl group in the presence of the alkyl halide. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk

Condensation: The presence of α-hydrogens in principle allows for aldol-type condensation reactions. wikipedia.orgpurechemistry.org In the presence of a base, an enolate can be formed, which can then act as a nucleophile, attacking the carbonyl group of another molecule. However, the presence of the α-bromo substituent can lead to competing reactions, such as the Favorskii rearrangement.

Addition: The carbonyl group can undergo nucleophilic addition reactions with various reagents. For example, reaction with Grignard reagents would lead to the formation of tertiary alcohols. Similarly, the addition of hydrogen cyanide can form a cyanohydrin. francis-press.com

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | 1-Bromo-2,3-propanediol |

| Aldol (B89426) Condensation | Base | β-Hydroxy ketone dimer (potential) |

| Grignard Addition | R-MgX | Tertiary alcohol |

Hydroxyl Group Transformations: Esterification and Etherification

The primary hydroxyl group in this compound can be readily converted into other functional groups, such as esters and ethers.

Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base. savemyexams.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of an ether can be achieved through the Williamson ether synthesis. jk-sci.comchem-station.comwikipedia.org This method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S\textsubscript{N}2 reaction. jk-sci.comchem-station.comwikipedia.org

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acyl chloride (R-COCl), Base | Ester |

| Etherification | 1. Strong Base, 2. Alkyl halide (R'-X) | Ether |

Alkylation Reactions Involving Enolate Intermediates (e.g., Malonic and Acetoacetic Ester Analogs)

The alkylation of enolates derived from 1,3-dicarbonyl compounds, such as malonic and acetoacetic esters, represents a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This methodology is particularly relevant to the synthesis of derivatives that could conceptually be related to the this compound scaffold. The core principle involves the generation of a resonance-stabilized enolate by a base, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.orgmasterorganicchemistry.com

The acidity of the α-hydrogens in 1,3-dicarbonyl compounds (pKa ≈ 11-13) is a key factor, allowing for nearly complete deprotonation by common bases like sodium ethoxide. libretexts.orgyoutube.com This contrasts with monocarbonyl compounds, which require much stronger, sterically hindered bases like lithium diisopropylamide (LDA) to achieve complete enolate formation and avoid side reactions. mnstate.eduyoutube.com

Key Steps in Enolate Alkylation of 1,3-Dicarbonyl Compounds:

Enolate Formation: A base, typically an alkoxide corresponding to the ester group to prevent transesterification, is used to deprotonate the α-carbon. masterorganicchemistry.comyoutube.com

Alkylation: The resulting enolate attacks an alkyl halide in an SN2 fashion. This step is most efficient with primary or secondary alkyl halides. libretexts.org

Hydrolysis and Decarboxylation: Subsequent acidic hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted ketone (from acetoacetic ester synthesis) or a carboxylic acid (from malonic ester synthesis). masterorganicchemistry.comlibretexts.org

This synthetic strategy offers a high degree of control and predictability. For instance, the malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms, while the acetoacetic ester synthesis yields a methyl ketone with three additional carbons. libretexts.orglibretexts.org Furthermore, the presence of two acidic α-hydrogens in malonic esters allows for sequential dialkylation, providing access to more complex structures. libretexts.org

Interactive Table: Comparison of Malonic and Acetoacetic Ester Synthesis

| Feature | Malonic Ester Synthesis | Acetoacetic Ester Synthesis |

| Starting Material | Diethyl malonate | Ethyl acetoacetate |

| Base | Sodium ethoxide | Sodium ethoxide |

| Final Product | Carboxylic acid | Methyl ketone |

| Carbon Chain Extension | RX → R-CH₂COOH | RX → R-CH₂COCH₃ |

| ** możliwość dialkilowania** | Yes | Yes |

While direct alkylation of a molecule like this compound at the C1 position using this method is not straightforward due to the presence of the bromine, the principles of enolate chemistry are fundamental to creating more complex molecules from related precursors. The reactivity of α-haloketones often involves nucleophilic attack at the α-carbon, but the conditions used for enolate generation could lead to competing reactions.

Mechanistic Elucidation of this compound Transformations

The reactivity of this compound, as with other α-haloketones, is dictated by the interplay of two key features: the electrophilic nature of the carbonyl carbon and the ability of bromine to function as a good leaving group. nih.gov The electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This inductive effect increases the electrophilicity at the α-carbon, making α-haloketones exceptionally reactive in SN2 displacement reactions compared to corresponding alkyl halides. nih.govlibretexts.org

Nucleophilic attack can occur at several sites on an α-haloketone, including the carbonyl carbon and the α-carbon bearing the halogen. nih.gov The specific reaction pathway taken depends on the nature of the nucleophile, the substrate, and the reaction conditions. The high reactivity of the C-Br bond in SN2 reactions is a dominant characteristic. wikipedia.orgup.ac.za

In addition to direct substitution, the presence of the carbonyl group and the bromine atom can lead to other reaction pathways. For example, under basic conditions, abstraction of the remaining α-hydrogen can lead to the formation of an enolate, which can then undergo intramolecular displacement of the bromide to form an epoxide or participate in rearrangements like the Favorskii rearrangement, where an α-halo ketone is converted to a carboxylic acid derivative. libretexts.orgwikipedia.org

Interactive Table: Factors Influencing Reactivity of α-Haloketones

| Feature | Influence on Reactivity | Potential Reaction Pathways |

| Carbonyl Group | Increases electrophilicity of α-carbon via inductive effect. | SN2 at α-carbon, Favorskii rearrangement. |

| Bromine Atom | Acts as a good leaving group. | SN2 displacement, Elimination reactions. |

| α-Hydrogen | Acidic due to adjacent carbonyl and halogen. | Enolate formation, Epoxidation, Favorskii rearrangement. |

While many reactions of α-haloketones are explained by ionic mechanisms involving nucleophiles and electrophiles, the potential for radical pathways also exists, particularly under specific conditions such as photochemical irradiation or in the presence of radical initiators. libretexts.orglibretexts.org

Ionic Mechanisms: The majority of derivatizations of this compound and related α-haloketones proceed through ionic pathways. These include:

SN2 reactions: A nucleophile directly attacks the α-carbon, displacing the bromide ion. This is a common pathway for the introduction of a wide variety of functional groups. wikipedia.org

Enolate-mediated reactions: Under basic conditions, the formation of an enolate intermediate can lead to subsequent alkylation or rearrangement reactions. libretexts.orgwikipedia.org

Radical Mechanisms: Radical reactions involving α-haloketones are less common but can be induced. For instance, reductive dehalogenation can occur via single-electron transfer from a reducing agent (like zinc metal), forming a radical anion which then expels the bromide ion to generate an enolate radical. wikipedia.org This radical can then participate in dimerization or other radical chain processes. Some studies have also proposed radical mechanisms for the alkylation of 1,3-dicarbonyl compounds under specific conditions. researchgate.net The anti-Markovnikov addition of HBr to alkenes in the presence of peroxides is a classic example of a radical chain reaction, highlighting how reaction conditions can completely alter the mechanistic pathway and product outcome. libretexts.org

When reactions involving this compound or its derivatives create new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge.

Diastereoselective Synthesis: In molecules that already contain a stereocenter, the formation of a new one can lead to diastereomers. Diastereoselective reactions aim to favor the formation of one diastereomer over the other. For example, highly diastereoselective Mukaiyama aldol reactions of α-haloketones have been developed, allowing for the synthesis of anti-β-siloxy-α-haloketones. nih.gov This control is often achieved through the use of bulky reagents or specific reaction conditions that favor a particular transition state geometry.

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral molecule from an achiral starting material requires the use of a chiral catalyst or auxiliary. This is a major focus of modern organic synthesis. researchgate.netnih.gov

Organocatalysis: Chiral organocatalysts, such as those based on proline and quinine, have been used in the asymmetric synthesis of α-halo esters from acid chlorides. wikipedia.org

Metal-Catalyzed Reactions: Chiral metal complexes are widely used to catalyze enantioselective reactions. For example, copper-catalyzed enantioselective transfer hydrodeuteration of alkenes has been used to create chiral centers through isotopic substitution. nih.gov While not directly applied to this compound, these principles demonstrate the potential for achieving enantioselectivity in reactions involving similar functional groups.

The development of stereoselective methods is crucial for the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired activity.

Innovations in Green Chemistry Approaches for this compound Synthesis

Traditional methods for the synthesis of α-bromoketones often rely on the use of molecular bromine (Br₂), which is toxic, corrosive, and has poor atom economy, as one bromine atom is lost as hydrogen bromide (HBr). nih.gov Green chemistry principles aim to develop more environmentally benign synthetic routes by using less hazardous reagents, improving atom economy, and reducing waste.

Recent innovations in the synthesis of α-bromoketones have focused on these principles:

Use of Safer Brominating Agents: N-Bromosuccinimide (NBS) is a common alternative to Br₂, but other systems are being explored. A one-pot synthesis from secondary alcohols uses ammonium (B1175870) bromide (NH₄Br) and Oxone, which are inexpensive and non-toxic reagents. rsc.orgresearchgate.net Another approach uses a bromide/bromate (B103136) couple as a nonhazardous brominating agent. researchgate.net

Water as a Solvent: Performing reactions in water instead of organic solvents is a key goal of green chemistry. A method for brominating 1,3-dicarbonyls and other ketones has been reported using H₂O₂ and HBr in water. nih.gov Another patented method uses water as a solvent and co-produces a brominated hydrocarbon from an alcohol added to the reaction, thereby utilizing the HBr byproduct and improving atom economy. google.com

Catalytic and Photochemical Methods: The use of catalysts can reduce the amount of reagents needed and enable milder reaction conditions. Visible-light irradiation has been used to promote the synthesis of α-bromoketones from olefins, avoiding the need for traditional brominating agents. researchgate.net

Interactive Table: Comparison of Bromination Methods

| Method | Brominating Agent | Solvent | Key Green Chemistry Feature |

| Traditional | Br₂ | Organic Solvents (e.g., HOAc) | None (toxic reagent, poor atom economy) |

| Oxone Method | NH₄Br / Oxone | Not specified | Use of non-toxic, stable reagents |

| H₂O₂ Method | HBr / H₂O₂ | Water | Use of water as a green solvent |

| Co-production Method | Br₂ | Water | High atom economy, utilization of HBr byproduct |

| Photochemical Method | Tribromomethane | Not specified | Use of visible light, avoids traditional brominating agents |

These innovative approaches offer more sustainable and safer alternatives for the synthesis of this compound and other valuable α-bromoketones.

Advanced Applications in Organic Synthesis and Materials Science

1-Bromo-3-hydroxypropan-2-one as a Key Synthetic Building Block

The unique combination of functional groups in this compound makes it a strategic component for synthesizing diverse molecular frameworks. The electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and the nucleophilic hydroxyl group offer multiple reaction sites that can be addressed selectively to build intricate chemical structures.

This compound serves as a key precursor in the synthesis of various heterocyclic compounds that are core components of many pharmaceutical agents. Its most notable application is in the Hantzsch thiazole (B1198619) synthesis, a classic method for creating the thiazole ring system. nih.govorganic-chemistry.orgyoutube.com Thiazoles are present in a wide array of medicinally important compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs. nih.gov

In a typical Hantzsch synthesis, an α-haloketone, such as this compound, is reacted with a thioamide-containing compound, like thiourea (B124793). organic-chemistry.orgyoutube.com The reaction proceeds through a condensation and cyclization mechanism to form a 2-aminothiazole (B372263) derivative. The presence of the hydroxyl group on the this compound backbone allows for the synthesis of thiazoles bearing a hydroxymethyl substituent, which can be further functionalized to modulate the pharmacological properties of the final molecule. This makes the compound a valuable starting point for creating libraries of pharmaceutical intermediates.

Table 1: Hantzsch Thiazole Synthesis using this compound

| Reactant A | Reactant B | Resulting Scaffold | Potential Pharmaceutical Application |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(hydroxymethyl)thiazole | Intermediate for antimicrobials, antivirals |

The bifunctional nature of this compound is instrumental in the construction of complex molecular architectures. The distinct reactivity of its functional groups—the α-bromoketone and the hydroxyl group—allows for sequential and orthogonal chemical modifications. This step-wise reactivity is a cornerstone of synthetic strategies aimed at building molecular complexity from simple precursors.

For instance, the hydroxyl group can be protected, allowing for selective reactions at the α-bromoketone site. Subsequently, deprotection of the hydroxyl group avails it for further transformations, such as esterification, etherification, or oxidation. This controlled, sequential reaction pathway enables the precise assembly of multifaceted molecules. This building block approach is fundamental to modern organic synthesis, where creating complex, three-dimensional structures is crucial for developing new materials and therapeutics.

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to screen for biological activity. nih.gov this compound is an excellent scaffold for DOS because its multiple reaction sites can be used in branching reaction pathways. Starting from this single compound, a multitude of different products can be generated by reacting it with various reaction partners under different conditions.

For example, using the Hantzsch synthesis, a library of diverse thiazoles can be generated by reacting this compound with a collection of different thioureas or thioamides. nih.govresearchgate.net Each unique thioamide introduces a different substituent onto the thiazole ring, rapidly generating a library of related but structurally distinct molecules. This approach is highly efficient for exploring the chemical space around a particular pharmacophore to identify compounds with novel or improved biological functions.

Synthesis of Biologically Active Derivatives and Analogues

The scaffolds synthesized from this compound are often associated with significant biological activities. This makes the compound a valuable starting material for the discovery of new therapeutic agents.

Heterocyclic compounds, particularly those containing thiazole and guanidine (B92328) moieties, are well-known for their antimicrobial properties. nih.govmdpi.comnih.gov this compound is a direct precursor to 2-aminothiazole scaffolds, which have demonstrated broad-spectrum antibacterial and antifungal activity. asianpubs.org The reaction with thiourea yields a 2-amino-4-(hydroxymethyl)thiazole core, which can be further modified to enhance its antimicrobial potency and spectrum. researchgate.netmdpi.com

Furthermore, the reaction of α-bromoketones with guanidine derivatives can lead to the formation of substituted imidazoles and other nitrogen-containing heterocycles, which are also classes of compounds investigated for antimicrobial effects. mdpi.comresearchgate.netineosopen.org The ability to readily form these privileged antimicrobial scaffolds makes this compound a significant tool in the development of new anti-infective agents. nih.gov

Table 2: Examples of Antimicrobial Scaffolds Derived from this compound

| Derived Scaffold | Synthetic Precursor | Associated Antimicrobial Activity |

|---|---|---|

| 2-Aminothiazoles | Thiourea | Antibacterial, Antifungal |

The search for novel antitumor agents is a major focus of medicinal chemistry, and heterocyclic compounds play a crucial role in this endeavor. nih.govmdpi.commdpi.com Thiazole-containing compounds, in particular, have been shown to exhibit potent antitumor activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. nih.govnih.gov

By utilizing this compound in the Hantzsch synthesis, medicinal chemists can create libraries of novel thiazole derivatives for screening as potential anticancer drugs. nih.gov The hydroxymethyl group provides a handle for further chemical modification, allowing for the optimization of structure-activity relationships to improve potency and selectivity against cancer cells. The versatility of this synthetic route enables the exploration of a wide range of chemical diversity, increasing the probability of discovering new and effective antitumor agents. nih.govmdpi.com

Table 3: Potential Antitumor Scaffolds Derived from this compound

| Derived Scaffold | Synthetic Approach | Potential Antitumor Mechanism of Action |

|---|---|---|

| Substituted 2-Aminothiazoles | Hantzsch Synthesis | Kinase Inhibition, Anti-proliferative |

Precursor for Agrochemical and Pesticide Intermediates

While direct, large-scale applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The α-haloketone functionality is a well-established precursor for a multitude of heterocyclic compounds, which form the core of many fungicides, herbicides, and insecticides.

The reactivity of α-bromo ketones allows for their use in the construction of various heterocyclic rings that are pivotal in agrochemical design. For instance, the reaction of α-bromo ketones with thioamides or thioureas is a classical and efficient method for the synthesis of thiazole derivatives. Thiazoles are a class of sulfur-containing heterocycles that are integral to a number of commercial pesticides due to their broad-spectrum biological activity.

Table 1: Potential Heterocyclic Scaffolds from α-Bromo Ketone Intermediates

| Heterocyclic System | General Reactants with α-Bromo Ketone | Potential Agrochemical Relevance |

| Thiazoles | Thioamides, Thioureas | Fungicides, Insecticides |

| Pyrroles | Dicarbonyl compounds and ammonia | Herbicides, Insecticides |

| Benzofurans | o-Hydroxycarbonyl compounds | Fungicides, Herbicides |

| 1,4-Benzodioxanes | Catechols | Fungicides |

The presence of the hydroxyl group in this compound offers a handle for further functionalization or for directing the regioselectivity of cyclization reactions, potentially leading to novel agrochemical scaffolds. Research into the synthesis of new and more effective pesticides often involves the exploration of such multifunctional building blocks to create diverse molecular libraries for biological screening. The development of clean synthesis methodologies, for instance using polymer-supported reagents for the bromination of ketones and subsequent cyclization reactions, highlights the ongoing efforts to produce these important chemical intermediates in an environmentally friendly manner. researchgate.net

Contributions to Heterocyclic Chemistry through Cyclization Reactions (e.g., β-Lactam Formation)

The synthesis of β-lactams, four-membered cyclic amides, is of significant interest due to their prevalence in antibiotic compounds. While the direct intramolecular cyclization of a simple derivative of this compound to form a β-lactam is not a commonly reported transformation, the principles of β-lactam synthesis can be examined in the context of this molecule's functional groups.

The most common methods for β-lactam synthesis include the Staudinger ketene-imine [2+2] cycloaddition and the enolate-imine condensation. nih.govillinois.edu These intermolecular reactions typically involve the formation of one or two bonds of the ring in the key cyclization step.

For an intramolecular cyclization to form a β-lactam from a derivative of this compound, the molecule would first need to be converted into a precursor containing a nitrogen atom and a suitable leaving group or reactive functionality. A hypothetical pathway could involve the amination of the brominated carbon and subsequent activation of the hydroxyl group. However, the propensity for competing side reactions, such as intermolecular polymerization or the formation of other ring systems, would need to be carefully controlled.

Table 2: Key Synthetic Strategies for β-Lactam Ring Formation

| Synthetic Method | Key Reactants | General Description |

| Staudinger Cycloaddition | Ketene and Imine | A [2+2] cycloaddition reaction forming two bonds of the β-lactam ring. nih.gov |

| Enolate-Imine Condensation | Ester Enolate and Imine | Condensation followed by intramolecular cyclization. illinois.edu |

| Kinugasa Reaction | Nitrone and Alkyne | A copper-catalyzed reaction that forms the azetidin-2-one (B1220530) ring. |

| Intramolecular C-H Insertion | α-Diazo Amides | Rhodium-catalyzed insertion of a carbene into a C-H bond to form the β-lactam. nih.gov |

While there is no direct evidence from the provided search results of this compound being used to form β-lactams, its constituent parts, an electrophilic carbon and a nucleophilic oxygen (which could be conceptually replaced by a nitrogen), are the fundamental components required for such cyclizations. The rich chemistry of β-lactam synthesis continues to be an active area of research, with new methods and variations being constantly developed. nih.govorganic-chemistry.org

An Examination of the Biological and Medicinal Chemistry Aspects of this compound

The study of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The compound this compound, a functionalized α-haloketone, represents a scaffold of interest due to the inherent reactivity of its functional groups. This article explores the biological activity and medicinal chemistry research surrounding this compound and its structural relatives, focusing on antimicrobial and antitumor potential, mechanisms of action, and structure-activity relationships.

Biological Activity and Medicinal Chemistry Research

The biological potential of 1-bromo-3-hydroxypropan-2-one is intrinsically linked to its chemical structure as an α-haloketone. This class of compounds is known for its reactivity, which can be harnessed for therapeutic purposes. Research into derivatives and structurally related compounds has provided insights into their potential antimicrobial and cytotoxic effects.

While specific studies on the antimicrobial properties of direct derivatives of this compound are not extensively documented in publicly available research, the broader class of compounds containing bromine and ketone functionalities has shown significant antimicrobial activity. For instance, studies on flavonoid derivatives incorporating bromine, chlorine, and nitro groups have demonstrated that these halogens can have a significant effect on their antimicrobial properties. nih.gov

In one study, brominated flavonoid derivatives were tested against various pathogenic bacteria and yeasts. The research revealed that flavones, a class of flavonoids, generally exhibited superior inhibitory effects compared to related compounds like chalcones and flavanones. nih.gov Specifically, 6-bromo-8-nitroflavone showed notable inhibition against the growth of E. faecalis, S. aureus, E. coli, and C. albicans. nih.gov Another study on benzofuran (B130515) derivatives found that brominated molecules exhibited moderate activity against Gram-positive bacterial strains, with MIC values ranging from 16 to 64 µg/mL. mdpi.com

These findings suggest that the incorporation of a bromo-functionalized scaffold, a key feature of this compound, into larger molecules can be a viable strategy for developing new antimicrobial agents. The electrophilic nature of the carbon bearing the bromine atom likely contributes to this activity, a characteristic that would be preserved in derivatives of this compound.

Table 1: Antimicrobial Activity of Selected Brominated Compounds

| Compound | Test Organism | Activity/Observation |

|---|---|---|

| 6-bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Inhibited growth of microorganisms. nih.gov |

| 6-bromo-8-nitroflavanone | Lactobacillus acidophilus, Pediococcus pentosaceus | Stimulated the growth of these probiotic bacteria. nih.gov |

The exploration of brominated compounds for antitumor applications has yielded promising results in various molecular contexts. Although research focusing specifically on this compound derivatives is limited, studies on other molecules containing bromo-keto or bromo-hydroxy moieties provide valuable insights into their potential cytotoxic activity.

Research into benzofuran derivatives has shown that bromoalkyl and bromoacetyl derivatives exhibit the highest cytotoxicity against cancer cell lines. mdpi.com For example, certain brominated benzofurans demonstrated selective toxicity against leukemic cell lines (K562) while showing no toxic effects on healthy human keratinocytes (HaCaT). mdpi.com Similarly, the synthesis and evaluation of aurone (B1235358) derivatives, which can be prepared using α-bromoacetophenones, have shown that these compounds exhibit anticancer activity against a variety of human tumor cell lines, including ovarian, breast, and colon cancer, as well as leukemia. researchgate.net

These studies underscore the potential of the bromoacetyl group, a core component of this compound, as a pharmacophore for the design of new anticancer agents. The reactivity of this group is believed to contribute to the observed cytotoxicity.

Table 2: Cytotoxic Activity of Selected Brominated Benzofuran Derivatives

| Derivative Type | Cell Line | Activity/Observation |

|---|---|---|

| Brominated derivatives (compounds 5-9) | K562 (leukemia), PC3 (prostate), SW620 (colon) | Exhibited stronger cytotoxic effects compared to non-brominated analogues. mdpi.com |

| Selected brominated derivatives (compounds 6 and 8) | K562 (leukemia) | Showed selective action against this cancer cell line. mdpi.com |

The primary mechanism through which this compound and its derivatives are expected to exert biological effects is through alkylation. As an α-haloketone, the compound features an electrophilic carbon atom alpha to the carbonyl group, which is further activated by the electron-withdrawing nature of the adjacent carbonyl. This makes it susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids.

This alkylating ability is a well-established property of α-haloketones. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. Cellular nucleophiles, such as the thiol groups of cysteine residues in enzymes or the nitrogen atoms of DNA bases, can attack the carbon bearing the bromine, leading to the formation of a covalent bond. This irreversible binding can disrupt the normal function of essential proteins or interfere with DNA replication and transcription, ultimately leading to cytotoxicity and antimicrobial effects. The reactivity of α-haloketones as alkylating agents is significantly higher than that of corresponding alkyl halides that lack the adjacent carbonyl group.

The biological action of brominated benzofuran derivatives, for example, is thought to involve the induction of apoptosis in cancer cells, potentially through pro-oxidative effects and the generation of reactive oxygen species. mdpi.com

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would aim to optimize properties like potency, selectivity, and metabolic stability by systematically modifying the core structure.

Key points of modification on the this compound scaffold would include the hydroxyl group. This group could be converted to ethers or esters to modulate the compound's lipophilicity and pharmacokinetic properties. Such changes could influence the molecule's ability to cross cell membranes and interact with its biological target.

Studies on related brominated compounds provide a basis for potential SAR trends. For instance, in a series of benzofuran derivatives, it was discovered that the presence of bromine was crucial for high cytotoxicity. mdpi.com In flavonoid derivatives, the position and nature of halogen and other substituents on the aromatic rings were found to significantly impact their antimicrobial effects. nih.gov These examples highlight that for derivatives of this compound, the nature of the substituent replacing the hydroxyl group would likely play a pivotal role in determining the resulting biological efficacy.

The chemical reactivity of this compound suggests that its derivatives could have pharmacological implications beyond direct cytotoxicity. The α-haloketone motif is a versatile building block in organic synthesis, particularly for the construction of various heterocyclic compounds. Many classes of heterocyclic drugs possess a wide range of pharmacological activities.

For example, α-haloketones are key precursors in the synthesis of imidazoles, thiazoles, and oxazoles, which are core structures in many established drugs. By using derivatives of this compound as starting materials, it would be possible to synthesize novel heterocyclic systems bearing a hydroxymethyl or alkoxymethyl side chain. These new chemical entities could then be screened for a variety of pharmacological activities, including but not limited to anti-inflammatory, antiviral, and neuroprotective effects. The hydroxyl group provides a handle for further derivatization, allowing for the creation of libraries of compounds for high-throughput screening and the discovery of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization in Research

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular structure by probing the interactions of molecules with electromagnetic radiation. Each technique offers unique insights into the connectivity, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) in Chemical Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 1-bromo-3-hydroxypropan-2-one, three distinct signals are expected. The protons of the bromomethyl group (Br-CH₂) and the hydroxymethyl group (HO-CH₂) are adjacent to electron-withdrawing groups (bromine/carbonyl and hydroxyl/carbonyl, respectively), causing them to be deshielded and appear at higher chemical shifts. pressbooks.pub Due to the absence of adjacent protons, both methylene (B1212753) signals would theoretically appear as singlets. The hydroxyl proton (-OH) would also appear as a singlet, with a chemical shift that can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₂Br | ~ 4.0 - 4.2 | Singlet | 2H |

| -CH ₂OH | ~ 4.2 - 4.4 | Singlet | 2H |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show three signals, corresponding to the three unique carbon environments in the molecule. libretexts.org The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield. oregonstate.edu The carbons bonded to the electronegative bromine and oxygen atoms are also shifted downfield compared to a simple alkane carbon. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~ 200 - 210 |

| -C H₂OH | ~ 60 - 70 |

2D NMR Techniques: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₃H₅BrO₂), the molecular ion peak would be observed as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (M⁺ and M+2). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). wpmucdn.com

The molecular weight is 152.97 g/mol . nih.gov Common fragmentation pathways for α-haloketones include α-cleavage, where the bonds adjacent to the carbonyl group break. libretexts.orglibretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | m/z (mass/charge) | Notes |

|---|---|---|---|

| [M]⁺ | [C₃H₅BrO₂]⁺ | 152 / 154 | Molecular ion peak with bromine isotope pattern. |

| [M - Br]⁺ | [C₃H₅O₂]⁺ | 73 | Loss of a bromine radical. |

| [M - CH₂OH]⁺ | [C₂H₂BrO]⁺ | 121 / 123 | α-cleavage, loss of a hydroxymethyl radical. |

| [CH₂Br]⁺ | [CH₂Br]⁺ | 93 / 95 | α-cleavage product. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive identification of the functional groups present. scifiniti.com

For this compound, the key functional groups are the hydroxyl (-OH), the carbonyl (C=O), and the carbon-bromine (C-Br) bonds. The IR spectrum would be dominated by a strong, broad absorption for the O-H stretch and a sharp, intense absorption for the C=O stretch.

Interactive Data Table: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| C-H | Stretch (sp³) | 2850 - 3000 | Medium |

| C=O | Stretch (Ketone) | 1715 - 1735 | Strong, Sharp |

| C-O | Stretch | 1050 - 1150 | Medium |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the ketone carbonyl group. It is expected to exhibit a weak absorption band in the UV region corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition, which is characteristic of saturated ketones. Given its simple, non-conjugated structure, significant fluorescence is not anticipated for this compound.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the conformation of the molecule in the solid state and detail the hydrogen-bonding network involving the hydroxyl group, which would likely play a key role in the crystal packing. To date, a public crystal structure for this compound has not been reported.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): Given the polar nature of this compound due to its hydroxyl and carbonyl groups, reversed-phase HPLC (RP-HPLC) would be an effective analytical method. waters.com A typical setup would involve a C18 stationary phase and a polar mobile phase, such as a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. hplc.euchromatographyonline.com This method would allow for the quantification of the compound and the detection of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometry detector (LC-MS) provides a powerful tool for analysis. chemyx.com As the compound and any related substances are separated by the HPLC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of each component, providing a high degree of confidence in peak identification during reaction monitoring or purity analysis. sepscience.com

Toxicological and Environmental Impact Research

Toxicological Assessment of 1-Bromo-3-hydroxypropan-2-one and Related Halogenated Propanones

The toxicological profile of halogenated propanones is largely dictated by the type, number, and position of the halogen substituents. These features influence the molecule's reactivity, metabolic pathways, and interaction with biological macromolecules.

In vitro assays are fundamental in determining the potential of a chemical to cause cellular damage (cytotoxicity) or damage to genetic material (genotoxicity). Studies on various chlorinated propanones, which serve as structural analogues to this compound, have demonstrated significant genotoxic activity.

A study evaluating five chlorinated propanones using a battery of short-term assays revealed widespread mutagenic and DNA-damaging potential. nih.gov All five tested chloropropanones exhibited mutagenic activity in the Ames-fluctuation test with Salmonella typhimurium strain TA100. nih.gov In the SOS chromotest, which detects primary DNA damage in Escherichia coli, all compounds except for monochloropropanone were found to be active genotoxic agents. nih.gov The ability of these related ketones to induce DNA damage and mutations underscores a potential concern for this compound. The mechanism for cytotoxicity of some halogenated ketones, such as chloroacetone, has been suggested to involve direct reaction with and depletion of cellular glutathione (B108866) (GSH), a key antioxidant, leading to oxidative stress and cell damage. nih.gov

| Compound | SOS Chromotest (E. coli) | Ames-Fluctuation Test (S. typhimurium TA100) | Newt Micronucleus Test |

|---|---|---|---|

| Monochloropropanone | Negative | Positive | Negative |

| 1,1-Dichloropropanone | Positive | Positive | Negative |

| 1,3-Dichloropropanone | Positive | Positive | Positive |

| 1,1,1-Trichloropropanone | Positive | Positive | Negative |

| 1,1,3-Trichloropropanone | Positive | Positive | Positive |

In vivo studies using animal models provide critical information on how these chemicals affect specific organs. Research on related halogenated compounds points towards the liver and reproductive system as potential targets.

Hepatotoxicity: The liver is a primary site for the metabolism of foreign compounds, making it susceptible to chemical-induced injury. Studies on dichloroacetone isomers in mice have demonstrated clear hepatotoxic effects. who.int A single oral dose of 1,1-dichloroacetone (B129577) at 325 mg/kg of body weight resulted in significant increases in serum liver enzymes, with histological examination confirming periportal necrosis. who.int The same study identified a No-Observed-Adverse-Effect Level (NOAEL) of 65 mg/kg of body weight for 1,1-dichloroacetone regarding liver toxicity. who.int The mechanism of liver injury by halogenated compounds is often linked to their metabolic activation by cytochrome P-450 enzymes (specifically CYP 2E1) into reactive metabolites that can cause cellular damage. nih.govscienceopen.com

Reproductive Toxicity: The reproductive system is another sensitive target for toxicity. While specific data on halogenated propanones is limited, studies on other small brominated compounds provide valuable insights. For instance, repeated-dose experiments with 2-bromopropane (B125204) in male rats identified the testes as a primary target organ. sjweh.fi Observed effects included significant decreases in testes weight and histopathological changes such as germ cell necrosis in the seminiferous tubules. sjweh.fi Broader studies on various brominated flame retardants have also confirmed their potential as endocrine disruptors, capable of altering reproductive development and function. researchgate.netmdpi.com Animal studies have linked exposure to certain brominated compounds with adverse outcomes, including an increased risk of spontaneous abortion. nih.govnih.gov

| Compound | Species | Target Organ | Observed Effects | Reference |

|---|---|---|---|---|

| 1,1-Dichloroacetone | Mouse | Liver | Increased serum liver enzymes, periportal necrosis. | who.int |

| 2-Bromopropane | Rat | Testes | Decreased testes weight, germ cell necrosis, atrophic tubules. | sjweh.fi |

Quantitative structure-activity relationship (QSAR) studies help to predict the toxicity of chemicals based on their molecular structure. For halogenated aliphatic compounds, electrophilicity has been identified as a major molecular determinant for toxic potential, including the ability to induce aneuploidy (an abnormal number of chromosomes). nih.gov

Specific structure-activity relationships have been observed among chlorinated propanones:

Position of Halogens: Chloropropanones with chlorine atoms on both the C-1 and C-3 positions (e.g., 1,3-dichloropropanone and 1,1,3-trichloropropanone) were found to be significantly more genotoxic than those substituted on only one carbon position. nih.gov

Number of Halogens: In the Ames mutagenicity test, an increase in the number of chlorine substituents was correlated with a decrease in mutagenic activity. nih.gov

These findings suggest that the reactivity and toxicological properties of this compound are likely influenced by the bromine atom at the C-1 position and the hydroxyl group at the C-3 position, which affect the molecule's electrophilic character and steric properties.

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of this compound determine its potential for accumulation and long-term ecological impact. Key pathways for its transformation in the environment include hydrolysis and photodegradation.

Hydrolytic Stability: Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. For halogenated compounds, the rate of hydrolysis is largely dependent on the strength of the carbon-halogen bond. youtube.comyoutube.com The bond strength follows the trend C-Cl > C-Br > C-I. youtube.com Consequently, the carbon-bromine (C-Br) bond in this compound is weaker and more susceptible to cleavage than a carbon-chlorine (C-Cl) bond in an analogous compound. This suggests that this compound would undergo hydrolysis more readily than a chlorinated analogue, with the C-Br bond being the likely site of nucleophilic attack by water.

Photodegradation: Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Studies on brominated compounds, including brominated flame retardants and disinfection byproducts, show that photodegradation is a significant environmental degradation pathway. nih.govnih.gov The primary mechanism often involves the cleavage of the C-Br bond (debromination) coupled with oxidation of the molecule. nih.gov This process generally leads to the formation of less toxic byproducts, indicating that sunlight can play a role in mitigating the environmental risk of such compounds. nih.gov It is therefore anticipated that this compound would be susceptible to photodegradation in sunlit surface waters.

Biodegradation refers to the breakdown of organic substances by microorganisms. While microbes have evolved diverse enzymatic pathways to degrade a vast range of chemicals, halogenated compounds often exhibit significant resistance to this process. nih.govnih.gov

Potential for Formation of Environmentally Relevant Byproducts

Research into the environmental fate of this compound indicates its potential role as a precursor in the formation of regulated and environmentally significant disinfection byproducts (DBPs). DBPs are chemical compounds formed when disinfectants used in water treatment, such as chlorine, react with naturally occurring organic matter and other chemical precursors present in the water. engineering.org.cncropaia.com

The presence of a bromine atom in the this compound structure is particularly significant. When bromide is present in source water, it can react with disinfectants like chlorine or ozone, leading to the formation of brominated DBPs. engineering.org.cncropaia.com These brominated byproducts are often more toxic than their chlorinated counterparts. mst.edu Therefore, organic compounds like this compound are relevant as potential contributors to the pool of DBP precursors.

During the disinfection process, disinfectants can react with a wide variety of precursor materials to form hundreds of different DBPs. engineering.org.cn The primary precursors are natural organic matter (NOM) and bromide ions. cropaia.com The specific byproducts formed depend on several factors, including the type of disinfectant used, water temperature, pH, and the concentration and type of precursors present. cropaia.com

Common classes of regulated DBPs that can be formed, particularly when bromide is available, include Trihalomethanes (THMs) and Haloacetic Acids (HAAs). cropaia.com

Table 1: Examples of Brominated Disinfection Byproducts (DBPs)

| DBP Class | Specific Compound Name | Chemical Formula |

| Trihalomethanes (THMs) | Bromodichloromethane | CHBrCl₂ |

| Dibromochloromethane | CHBr₂Cl | |

| Bromoform (Tribromomethane) | CHBr₃ | |

| Haloacetic Acids (HAAs) | Monobromoacetic acid | C₂H₃BrO₂ |

| Dibromoacetic acid | C₂H₂Br₂O₂ | |

| Bromodichloroacetic acid | C₂HBrCl₂O₂ | |

| Dibromochloroacetic acid | C₂HBr₂ClO₂ |

This table lists common brominated DBPs that are monitored in drinking water. The formation of these compounds is influenced by the presence of bromide-containing precursors during disinfection processes. cropaia.comrsc.org

The reaction pathways can be complex. For instance, chlorine is a powerful oxidizing agent that can lead to the formation of THMs and HAAs. cropaia.com The presence of bromide ions (Br⁻) can lead to the formation of hypobromous acid (HOBr), which is a more active substitution agent than its chlorine counterpart, thereby increasing the formation of brominated DBPs. engineering.org.cn Similarly, the use of ozone as a disinfectant in waters containing bromide can lead to the formation of bromate (B103136) (BrO₃⁻). cropaia.com

Factors influencing the formation of these byproducts include:

Disinfectant Type: Chlorine, chloramines, ozone, and chlorine dioxide can all form DBPs. cropaia.com

Precursor Concentration: Higher concentrations of organic matter and bromide can lead to higher levels of DBPs.

Temperature and pH: Increased temperature and pH can increase the rate of formation for certain DBPs like THMs. cropaia.com

Contact Time: A longer contact time between the disinfectant and the precursors allows for greater DBP formation. cropaia.com

While direct studies detailing the specific degradation pathway of this compound into these byproducts are not extensively documented in the provided context, its chemical structure firmly places it within the category of compounds of concern as potential DBP precursors in environmental and water treatment settings.

Future Research Directions and Emerging Challenges

Development of Novel Catalytic and Stereoselective Synthetic Methods for 1-Bromo-3-hydroxypropan-2-one and its Chiral Analogues

The synthesis of this compound and, more critically, its chiral analogues, is a key area for future research. The development of efficient, atom-economical, and stereoselective methods is paramount for accessing optically pure compounds, which are often essential for pharmaceutical applications. researchgate.net

Current research efforts are directed towards:

Catalytic Asymmetric Synthesis: Moving beyond classical stoichiometric reagents, the focus is on developing catalytic methods. This includes leveraging metal-based catalysts (e.g., Ruthenium, Vanadium) and organocatalysts to achieve high enantioselectivity. mdpi.com Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, presents a powerful strategy for producing single-enantiomer chiral alcohols and their derivatives. mdpi.com

Enzyme-Catalyzed Reactions: The use of enzymes, such as lipases and dehydrogenases, offers a green and highly selective route to chiral halohydrins and related ketones. These biocatalysts operate under mild conditions and can provide excellent stereocontrol.

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to scale up production efficiently. Developing flow-based catalytic methods for the synthesis of this compound could address challenges of handling potentially hazardous reagents and intermediates.

The table below summarizes potential catalytic systems being explored for the synthesis of chiral molecules analogous to this compound.

| Catalyst Type | Method | Potential Advantages | Key Challenges |

| Metal Complexes | Asymmetric Hydrogenation, Dynamic Kinetic Resolution (DKR) | High turnover numbers, broad substrate scope. mdpi.com | Catalyst cost, potential for metal contamination in the final product. |

| Organocatalysts | Asymmetric Aldol (B89426)/Mannich Reactions | Metal-free, lower toxicity, readily available. mdpi.com | Lower catalytic efficiency compared to some metal catalysts. |

| Biocatalysts (Enzymes) | Kinetic Resolution, Asymmetric Reduction | High stereoselectivity, mild reaction conditions, environmentally benign. | Substrate specificity, operational stability of the enzyme. |

Future success in this area will depend on the discovery of novel catalysts that can provide high yields and enantiomeric excess for the specific structure of this compound and its derivatives. researchgate.net

Expansion of Applications in Targeted Drug Delivery and Advanced Material Science

The unique trifunctional structure of this compound—containing a reactive α-haloketone, a nucleophilic hydroxyl group, and a central carbonyl group—makes it a versatile building block for novel applications in medicine and materials science.

Targeted Drug Delivery: The quest for "magic bullet" therapies that deliver drugs specifically to diseased cells continues to drive innovation. unipd.it Smart polymers, which respond to specific biological stimuli like pH, temperature, or enzyme concentrations, are at the forefront of this research. ekb.eg this compound can be used as a linker to conjugate drugs to these polymer backbones. nih.gov The bromo- group allows for covalent attachment to carrier molecules, while the hydroxyl group can be used to modify solubility or attach other functional moieties.

Future research will likely focus on:

Stimuli-Responsive Linkers: Designing linkers based on the this compound scaffold that cleave and release a therapeutic agent only in the presence of specific triggers found in the target microenvironment, such as reactive oxygen species (ROS) or specific enzymes. nih.gov

Polymer Therapeutics: Incorporating the compound into the synthesis of novel biocompatible and biodegradable polymers like polyglycerols or polyoxazolines. nih.gov These polymers can enhance the circulation time and solubility of conjugated drugs. nih.gov

Advanced Material Science: In material science, the reactivity of this compound can be harnessed to create functionalized surfaces and advanced polymers.

Surface Modification: The compound can be used to immobilize biomolecules or other functional groups onto surfaces, creating materials with specific binding properties or enhanced biocompatibility.

Cross-linking Agent: Its bifunctional nature allows it to act as a cross-linking agent in polymer synthesis, enabling the creation of hydrogels and other materials with tailored mechanical and chemical properties for applications ranging from tissue engineering to soft robotics.

| Application Area | Role of this compound | Potential Advancement |

| Oncology Drug Delivery | Linker for antibody-drug conjugates (ADCs) or polymer-drug conjugates. | Targeted release of chemotherapeutics in the tumor microenvironment, reducing systemic toxicity. unipd.it |

| Gene Delivery | Building block for cationic polymers that can complex with nucleic acids. | ROS-responsive cleavage of thioketal-containing polymers to release genetic material inside cells. nih.gov |

| Smart Hydrogels | Cross-linking agent or functional monomer. | Creation of biocompatible hydrogels for controlled drug release or as scaffolds for tissue regeneration. google.com |

| Functional Coatings | Surface modification agent. | Development of antimicrobial or anti-fouling surfaces for medical devices and industrial applications. |

Integration of Advanced Computational Chemistry and Cheminformatics for Reactivity Prediction and Drug Design

Modern drug discovery and chemical research are increasingly reliant on computational tools to accelerate progress and reduce costs. nih.gov For a reactive and versatile molecule like this compound, computational chemistry and cheminformatics are indispensable for predicting its behavior and designing new applications.

Reactivity Prediction:

Quantum Mechanics (QM): QM methods can be used to model the electronic structure of the molecule, predict reaction pathways, and calculate transition state energies. This allows researchers to understand its reactivity with various nucleophiles and electrophiles, guiding the design of synthetic routes and predicting potential side reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments and its interaction with biological macromolecules like proteins, providing insights into its stability and binding mechanisms.

Drug and Material Design:

Cheminformatics: This field utilizes computational methods to analyze vast chemical databases. researchgate.net By searching for molecules with similar structural motifs, researchers can identify potential new applications for this compound or its derivatives.

Computer-Aided Drug Design (CADD): CADD techniques can be used to design novel drug candidates based on the this compound scaffold. nih.gov This involves virtual screening of compound libraries and structure-based design, where the molecule is computationally "docked" into the active site of a target protein to predict its binding affinity and potential therapeutic effect. nih.gov The goal is to move from screening existing compounds to designing novel molecules with desired properties from the ground up. youtube.com

| Computational Tool | Application for this compound | Desired Outcome |

| Quantum Mechanics (QM) | Modeling reaction mechanisms and calculating activation energies. daneshyari.com | Predicting reaction outcomes and optimizing synthetic conditions. |

| Molecular Docking | Simulating the interaction of derivatives with protein binding sites. | Identifying potential new drug candidates and their biological targets. |

| Cheminformatics | Analyzing chemical databases for structure-activity relationships (SAR). researchgate.net | Discovering new therapeutic areas or material applications. |

| Generative Design | Creating novel molecular structures from scratch based on the compound's core. youtube.com | Designing next-generation drugs or materials with optimized properties. |

Addressing Comprehensive Safety, Health, and Environmental Risk Assessment for Sustainable Chemical Practices

As the applications of this compound expand, a thorough understanding of its safety, health, and environmental profile is crucial for sustainable development. While detailed toxicological data is not widely available, related brominated organic compounds are known to pose health and environmental risks. For instance, 1-bromopropane (B46711) is recognized by the EPA as presenting an unreasonable risk to human health under various conditions of use, with identified effects including developmental toxicity and cancer. epa.gov

A proactive approach to risk assessment is therefore essential. This involves:

Hazard Identification: Conducting comprehensive studies (in vitro and in silico) to identify potential hazards, including skin and eye irritation, respiratory effects, and long-term effects like mutagenicity and carcinogenicity. The hazardous nature of related compounds like 2-Bromo-3'-hydroxyacetophenone, which is classified as causing severe skin burns and eye damage, suggests a need for caution. fishersci.com

Lifecycle Assessment (LCA): Evaluating the environmental impact of the compound throughout its entire lifecycle, from the synthesis of starting materials to its ultimate disposal or degradation. This includes assessing its persistence, bioaccumulation potential, and aquatic toxicity.

Future research must focus on generating the necessary data to perform these assessments and on designing greener synthetic pathways and applications that mitigate potential risks from the outset.

常见问题

Basic: What spectroscopic techniques are recommended for characterizing 1-Bromo-3-hydroxypropan-2-one?

Methodological Answer:

Characterization should integrate multiple techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the bromine and hydroxyl group positions. Compare shifts with structurally similar compounds (e.g., 3'-Bromo-2,2-dimethylbutyrophenone in ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).

- X-ray Crystallography: For unambiguous structural confirmation, employ programs like ORTEP-III (with GUI) to visualize electron density maps .

- Database Cross-Referencing: Validate spectral data against authoritative databases like PubChem and EPA DSSTox, ensuring alignment with peer-reviewed protocols .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Exposure Mitigation: Use fume hoods and closed systems to minimize inhalation/contact, as recommended for brominated alkanes (e.g., 1-bromopropane occupational guidelines ).

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection. Refer to GHS hazard identifiers (e.g., tribromopropanone safety sheets ).

- Waste Disposal: Follow halogenated waste protocols. Test for residual reactivity before disposal.

Advanced: How can computational models predict the environmental fate of this compound?

Methodological Answer:

- QSPR/Neural Networks: Apply Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradation rates and bioaccumulation potential. Tools like CC-DPS integrate quantum chemistry for profiling .

- EPA Risk Evaluation Frameworks: Use systematic review processes (e.g., TSCA Scope Document protocols) to identify data gaps in persistence, toxicity, and transport .

- Molecular Dynamics Simulations: Model hydrolysis pathways under varying pH/temperature conditions to predict degradation products.

Advanced: How to design experiments to assess the genotoxicity of this compound?

Methodological Answer:

- In Vitro Assays: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells. Follow OECD guidelines for standardized protocols .

- Dose-Response Analysis: Use log-dose increments to identify NOAEL/LOAEL. Include positive controls (e.g., ethyl methanesulfonate) and validate with replicate experiments.

- Metabolite Screening: Identify reactive intermediates (e.g., epoxides) via LC-MS, as brominated compounds may require metabolic activation for toxicity .

Basic: What are the key steps in synthesizing this compound with high purity?

Methodological Answer:

- Precursor Selection: Start with propan-2-one derivatives. Optimize bromination using NBS (N-bromosuccinimide) in anhydrous conditions to avoid side reactions .

- Purification: Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via GC-MS or HPLC .

- Deuterated Analogues: For isotopic studies, reference deuterated bromopropane synthesis methods (e.g., 1-Bromopropane-1,1-d2 protocols ).

Advanced: How to resolve contradictions in toxicity data for this compound?

Methodological Answer:

- Systematic Review: Follow EPA’s iterative data categorization (on-topic vs. off-topic) to prioritize peer-reviewed studies with standardized protocols .

- Meta-Analysis: Pool data from in vivo/in vitro studies using fixed/random effects models. Adjust for confounding variables (e.g., solvent carriers).

- Mechanistic Studies: Investigate conflicting results via knockout models (e.g., CYP450 enzymes) to clarify metabolic pathways .

Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance bromide leaving-group departure.

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Kinetic Studies: Monitor reaction progress via FT-IR or H NMR to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。